

Benzophenone-2: A Technical Review of its Reproductive and Developmental Toxicity

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Compound of Interest

Compound Name: Benzophenone-2

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the reproductive and developmental toxicity of **Benzophenone-2** (BP-2), a benzophenone-type ultraviolet (UV) filter. Citing a range of in vivo and in vitro studies, this document summarizes key quantitative findings, details experimental methodologies, and illustrates the molecular pathways implicated in BP-2's toxicological profile. The information herein is intended to support further research and inform safety assessments in the context of drug development and chemical risk evaluation.

Executive Summary

Benzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone) is an organic compound used in various consumer products to protect against UV radiation.[1] However, a growing body of evidence indicates that BP-2 can act as an endocrine-disrupting chemical (EDC), posing potential risks to reproductive health and development.[2][3][4] Studies in various animal models have demonstrated its capacity to interfere with hormonal signaling, leading to adverse outcomes in both male and female reproductive systems, as well as developmental abnormalities in offspring.[1][5][6][7] The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted concerns regarding its potential endocrine-disrupting properties and has been unable to conclude on its safety due to insufficient data on genotoxicity and chronic toxicity.[2][3][4]

Reproductive Toxicity

Effects on the Female Reproductive System

In vivo studies in female mice have shown that exposure to BP-2 can lead to irregularities in the estrous cycle, specifically a prolonged duration of the estrus phase and a decreased duration of the diestrus phase.[5][8] These alterations were accompanied by a significant reduction in the percentage of healthy ovarian follicles and corpus luteum, alongside an increase in atretic follicles.[5][8] Furthermore, BP-2 exposure was associated with elevated serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), cholesterol, and triglycerides, indicating potential systemic toxicity.[5][8] These findings suggest that BP-2 can exert an anti-fertility effect in females.[5][8] Other studies have pointed to the uterotrophic effects of BP-2, demonstrating its estrogenic activity.[9]

Effects on the Male Reproductive System

In male rats, dermal application of BP-2 has been shown to induce reproductive toxicity.[6][10][11] Key findings include a reduction in sperm count and motility, and an increase in the number of sperm with morphological abnormalities.[6][10][11] These effects on sperm parameters are likely linked to hormonal disturbances, as studies have reported a significant decrease in testosterone levels and an increase in 17 β -estradiol levels in the blood.[6][10] A corresponding decrease in intratesticular testosterone has also been observed.[6][11] The mechanism underlying these effects may involve immunoactivation within the testes, as BP-2 exposure has been associated with a decrease in immunosuppressive resident testicular macrophages and an increase in pro-inflammatory macrophages.[6][10][11]

Developmental Toxicity

In utero exposure to BP-2 has been linked to developmental abnormalities. A study in mice demonstrated that prenatal exposure to BP-2 can cause hypospadias, a congenital abnormality of the penis, in male offspring.[7] This effect appears to be mediated through an estrogen receptor-dependent mechanism, as co-administration with an estrogen receptor antagonist prevented the development of hypospadias.[7] Furthermore, the genital tubercles of BP-2-treated male fetuses showed higher expression levels of estrogen receptor-beta.[7]

Studies using zebrafish embryos have also revealed the developmental toxicity of BP-2. Exposure to BP-2 resulted in facial malformations and lipid accumulation in the yolk sac.[1]

These effects are thought to be related to impacts on lipid processing and the expression of cranial neural crest cells.^[1] Additionally, BP-2 has been shown to cause thyroid follicle hyperplasia in zebrafish, confirming its role as a thyroid hormone system-disrupting chemical.^[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies on the reproductive and developmental toxicity of **Benzophenone-2**.

Table 1: Effects of Benzophenone-2 on Female Reproductive Parameters in Mice

Parameter	Dosage (mg/kg body weight)	Duration of Exposure	Observed Effect	Reference
Estrous Cycle	50, 100, 200	7 and 21 days	Prolonged estrus phase, decreased diestrus phase	[5] [8]
Ovarian Follicles	50, 100, 200	7 and 21 days	Significantly reduced percentage of healthy follicles, increased atretic follicles	[5] [8]
Corpus Luteum	50, 100, 200	7 and 21 days	Significantly reduced percentage	[5] [8]
Serum AST, ALT, Cholesterol, Triglycerides	50, 100, 200	7 and 21 days	Elevated levels	[5] [8]

Table 2: Effects of Benzophenone-2 on Male Reproductive Parameters in Rats

Parameter	Dosage (mg/kg)	Duration of Exposure	Observed Effect	Reference
Sperm Count and Motility	100 (dermal)	4 weeks (twice daily)	Reduced	[6] [10] [11]
Sperm Morphology	100 (dermal)	4 weeks (twice daily)	Increased number of morphologically abnormal sperm	[6] [10] [11]
Blood Testosterone Levels	100 (dermal)	4 weeks (twice daily)	Significant decrease	[6] [10]
Blood 17 β -estradiol Levels	100 (dermal)	4 weeks (twice daily)	Increase	[6] [10]
Testicular Testosterone Levels	100 (dermal)	4 weeks (twice daily)	Lowered	[6] [11]

Table 3:
Developmental
Toxicity of
Benzophenone-
2

Model Organism	Exposure	Endpoint	Observed Effect	Reference
Mice	6.25 mg (oral gavage) from gestational days 12-17	Hypospadias in male fetuses	14% incidence	[7]
Zebrafish Embryos	$\geq 40 \mu\text{M}$ (9.85 mg/L) for 5 days	Developmental Abnormalities	Facial malformation, lipid accumulation in yolk sac	[1]
Zebrafish Embryos	Not specified	Thyroid Follicles	Hyperplasia	[12]

Experimental Protocols

In Vivo Study of Reproductive Toxicity in Female Mice[\[5\]](#) [\[8\]](#)

- Animal Model: Adult female mice.
- Dosage Groups: 50, 100, and 200 mg/kg body weight of BP-2, and a control group.
- Administration: Daily administration for 7 and 21 days.
- Parameters Assessed:
 - Estrous cycle monitoring.
 - Ovarian weight.

- Serum biochemical parameters (AST, ALT, cholesterol, triglycerides).
- Histoarchitecture of the ovary.
- Ovarian follicle count.
- Prenatal fertility outcomes in pregnant mice.

In Vivo Study of Reproductive Toxicity in Male Rats[6][10][11]

- Animal Model: Male Wistar rats.[13]
- Dosage: 100 mg/kg of BP-2.
- Administration: Dermal application, twice daily for 4 weeks.
- Parameters Assessed:
 - Sperm analysis (number, motility, morphology).
 - Sex hormone levels in blood (testosterone, 17 β -estradiol).
 - Testosterone levels in the testes.
 - Macrophage and lymphocyte populations in the testes.

In Utero Developmental Toxicity Study in Mice[7]

- Animal Model: Timed pregnant C57BL/6 mice.
- Treatment Groups:
 - BP-2 (6.25 mg) in control vehicle.
 - Control vehicle.
 - BP-2 with the estrogen receptor antagonist EM-800.

- Administration: Oral gavage from gestational days 12 through 17.
- Endpoint Assessment:
 - Fetuses were sacrificed on day 18.
 - Anogenital distance was measured.
 - Genital tubercles were harvested for histological examination and quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) analysis of genes involved in genital tubercle development.

Developmental Toxicity Study in Zebrafish Embryos[1]

- Model Organism: Zebrafish (*Danio rerio*) embryos.
- Exposure: Continuous exposure to varying concentrations of BP-2 (up to 40 µM or 9.85 mg/L) for 5 days.
- Endpoints Assessed:
 - Lipid accumulation in the yolk sac.
 - Facial malformations.
 - Expression of cranial neural crest cells.

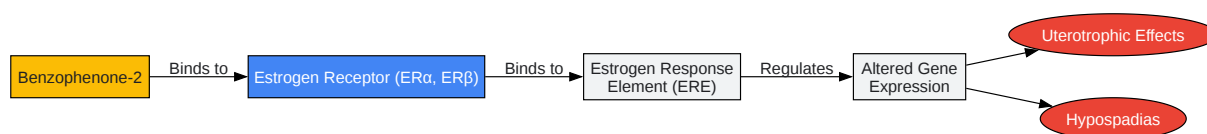
Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of **Benzophenone-2** appear to be mediated through its interaction with multiple signaling pathways, primarily the estrogen and thyroid hormone pathways.

Estrogenic Activity

BP-2 has demonstrated estrogenic activity both in vitro and in vivo.[9][14][15] It can bind to estrogen receptors (ERs), suggesting a mechanism similar to that of estradiol.[9] This interaction with ERs is believed to be the underlying cause of its uterotrophic effects and the induction of hypospadias in male offspring.[7][9] The development of hypospadias was

prevented by co-treatment with an estrogen receptor antagonist, further supporting the role of ER signaling.[7]

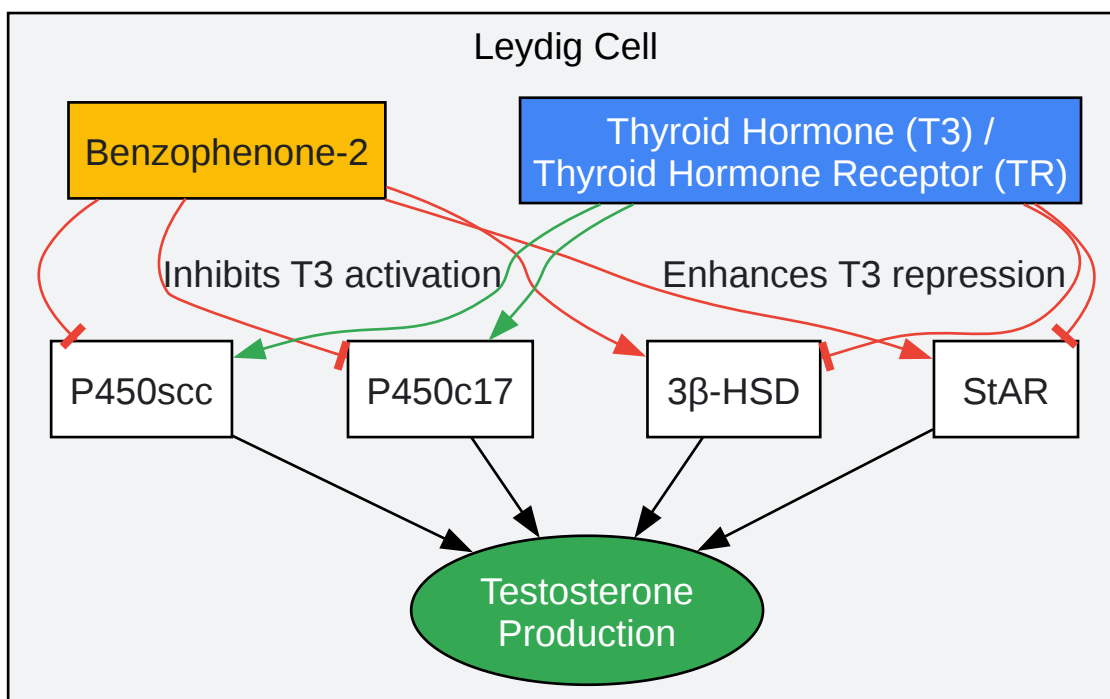


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Caption: Estrogenic signaling pathway of **Benzophenone-2**.

Interference with Steroidogenesis

In testicular Leydig cells, BP-2 has been shown to affect the expression of steroidogenic enzyme genes.[16] Its action appears to be antagonistic to thyroid hormone (T3) signaling, which plays a crucial role in testicular development and function.[16] BP-2 downregulates the T3-activated expression of P450c17 and P450scc, while enhancing the T3-repressed expression of StAR and 3β-HSD.[16] These alterations in gene expression can lead to decreased testosterone production.[16]



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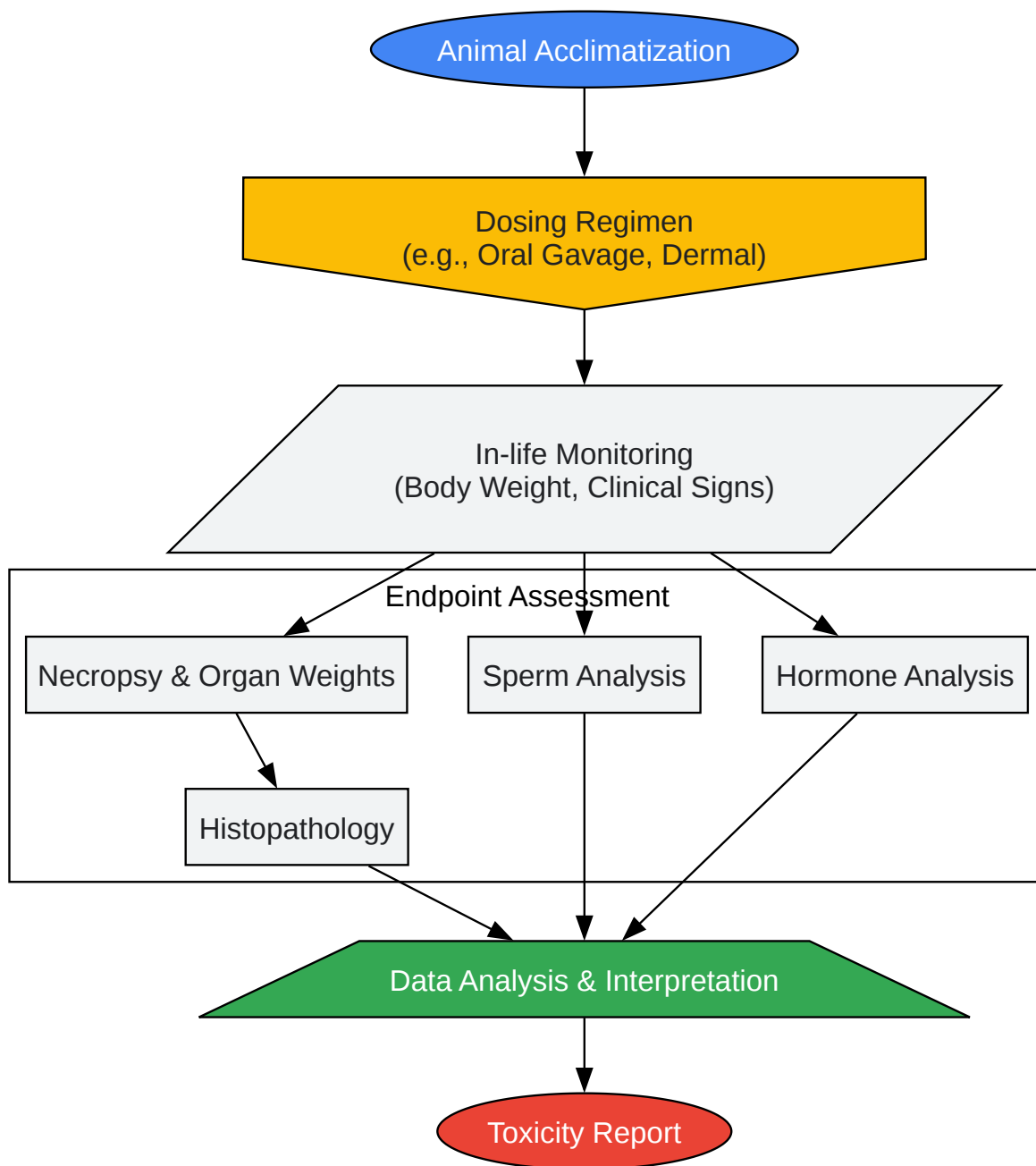
Caption: **Benzophenone-2** interference with testicular steroidogenesis.

Thyroid Hormone Disruption

Beyond its antagonistic effects on T3 signaling in the testes, BP-2 has been identified as a thyroid hormone system-disrupting chemical.[12][16] Dermal administration in rats led to hyperthyroidism, characterized by an increase in free triiodothyronine (fT3) and thyroxine (fT4) in the blood.[13] In zebrafish, developmental exposure resulted in thyroid follicle hyperplasia, a compensatory response to thyroid disruption.[12]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for assessing the reproductive toxicity of a test compound like **Benzophenone-2** in a rodent model.



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Caption: General workflow for a reproductive toxicity study.

Conclusion and Future Directions

The available scientific literature strongly indicates that **Benzophenone-2** possesses reproductive and developmental toxicity, primarily through its endocrine-disrupting activities. It interferes with estrogen and thyroid hormone signaling, leading to a range of adverse effects in both male and female reproductive systems and in developing organisms. While the current data provides a solid foundation for understanding its toxicological profile, further research is warranted. Key areas for future investigation include:

- Dose-response relationships: More comprehensive studies are needed to establish clear no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various reproductive and developmental endpoints.
- Chronic exposure studies: The effects of long-term, low-dose exposure to BP-2 are not well understood.
- Mixture toxicity: Humans are typically exposed to a mixture of chemicals. Research on the combined effects of BP-2 with other EDCs is crucial.
- Human relevance: While animal studies provide valuable insights, further epidemiological and in vitro studies using human cells and tissues are needed to better assess the risks to human health.

This technical guide serves as a resource for the scientific community to advance our understanding of the potential hazards associated with **Benzophenone-2** and to inform the development of safer alternatives.

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